REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[C:6]([Cl:10])[C:5]([F:11])=[CH:4][C:3]=1[N+:12]([O-])=O.[H][H]>CO.[Pd]>[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[C:6]([Cl:10])[C:5]([F:11])=[CH:4][C:3]=1[NH2:12]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered out
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C=C(C(=C1OC)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.279 mol | |
AMOUNT: MASS | 58.5 g | |
YIELD: PERCENTYIELD | 92.9% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |